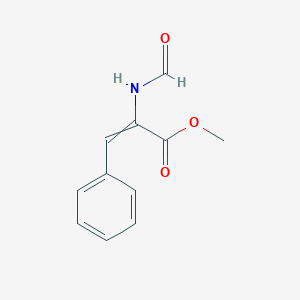
Methyl (2Z)-2-formamido-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2Z)-2-formamido-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2Z)-2-formamido-3-phenylprop-2-enoate, also known as methyl cinnamate, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound is an ester derivative of cinnamic acid. Its chemical formula is C11H13NO2 with a molecular weight of approximately 191.23 g/mol. The compound exhibits a moderate lipophilicity with a log P value around 2.58, indicating its ability to permeate biological membranes effectively .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of methyl cinnamate against various pathogens. For instance, research has demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Activity
Methyl cinnamate has shown significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. In vitro assays have indicated that it can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . Studies suggest that methyl cinnamate can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with bacterial growth and replication.
- Free Radical Scavenging : Its chemical structure enables it to donate electrons to free radicals, neutralizing them before they can cause cellular damage.
Study 1: Antimicrobial Efficacy
In a study conducted by Golday et al., methyl cinnamate was tested against pathogenic E. coli strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (v/v). The study concluded that the compound could serve as a natural preservative in food products susceptible to microbial contamination .
Study 2: Anti-inflammatory Properties
A clinical trial investigated the anti-inflammatory effects of methyl cinnamate on patients with rheumatoid arthritis. Participants who received topical applications showed marked improvement in joint swelling and pain reduction compared to the placebo group over a six-week period .
Research Findings Summary Table
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-formamido-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13) |
InChI Key |
GADUKJRRWYPPEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















